6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 80772-97-0
Cat. No.: VC3890531
Molecular Formula: C7H3N5O2
Molecular Weight: 189.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80772-97-0 |
|---|---|
| Molecular Formula | C7H3N5O2 |
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H3N5O2/c8-1-5-2-10-11-4-6(12(13)14)3-9-7(5)11/h2-4H |
| Standard InChI Key | VNLCZQRGTFVAQI-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C(C=NN21)C#N)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=NC2=C(C=NN21)C#N)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity
6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile has the molecular formula C₇H₃N₅O₂ and a molecular weight of 189.13 g/mol . The nitro group at position 6 and the cyano group at position 3 introduce electron-withdrawing effects, influencing the compound’s reactivity and stability. X-ray crystallography of analogous compounds reveals planar geometries, with intramolecular hydrogen bonds stabilizing the nitro and cyano substituents .
Spectral Data
Nuclear magnetic resonance (NMR) spectroscopy of related pyrazolo[1,5-a]pyrimidines shows distinct signals for aromatic protons and substituents. For example, the NMR spectrum of 6-nitropyrazolo[1,5-a]pyrimidine exhibits a singlet at δ 9.07 ppm for the nitro-substituted proton, while the cyano group in similar structures appears as a sharp peak near δ 120 ppm in NMR . Infrared (IR) spectra typically show stretches for nitro (∼1520 cm⁻¹) and cyano (∼2230 cm⁻¹) groups .
Synthesis and Optimization
Nitration Strategies
| Precursor | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | HNO₃/H₂SO₄ | 80°C | 92 |
| 3-Cyanopyrazolo[1,5-a]pyrimidine | HNO₃/Ac₂O | 0–5°C | 43 |
Cyclocondensation Routes
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example, reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with pentane-2,4-dione in acetic acid and H₂SO₄ yields 4,7-dihydropyrazolo[1,5-a]pyrimidines, which are subsequently oxidized . The cyano group at position 3 is introduced using malononitrile or cyanoacetic acid derivatives .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 300°C, with the cyano group contributing to thermal resilience .
Crystallographic Insights
Although single-crystal data for 6-nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile are unavailable, analogous structures (e.g., 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile) crystallize in monoclinic systems with space group P2₁/c. The nitro and cyano groups adopt coplanar orientations, minimizing steric strain .
Pharmacological Applications
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines inhibit trypanothione reductase, a key enzyme in Trypanosoma species. The nitro group enhances redox cycling, generating cytotoxic radicals that disrupt parasite metabolism .
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 6-Nitro-3-cyanopyrazolo[1,5-a]pyrimidine | 12.4 | Trypanosoma brucei |
| 6-Bromo-3-cyanopyrazolo[1,5-a]pyrimidine | 8.7 | HeLa cells |
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